molecular formula C16H19N7O B15120193 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine

Cat. No.: B15120193
M. Wt: 325.37 g/mol
InChI Key: RLXUTBBMBFVBBB-UHFFFAOYSA-N
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Description

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure composed of at least two different elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine typically involves multiple steps, starting from readily available starting materials

    Cyclization: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Formation of Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with dicarbonyl compounds, followed by cyclization.

    Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions using piperidine derivatives.

    Formation of Pyrazine Ring: The final step involves the formation of the pyrazine ring through condensation reactions with appropriate diamines and diketones.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to modify the triazole and pyridazine rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.

    Pathways Involved: The compound can affect multiple cellular pathways, including those related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, it can exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal agent with a broader spectrum of activity.

    Trazodone: An antidepressant with a triazole ring, used for its sedative and anxiolytic properties.

    Rufinamide: An antiepileptic drug with a triazole ring, used to treat seizures.

Uniqueness

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine is unique due to its highly functionalized structure, which combines multiple heterocyclic rings. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H19N7O

Molecular Weight

325.37 g/mol

IUPAC Name

3-methyl-6-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H19N7O/c1-12-19-20-14-2-3-15(21-23(12)14)22-8-4-13(5-9-22)11-24-16-10-17-6-7-18-16/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3

InChI Key

RLXUTBBMBFVBBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)COC4=NC=CN=C4

Origin of Product

United States

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